molecular formula C45H66NO7P B584531 [R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt CAS No. 103634-10-2

[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt

Cat. No. B584531
M. Wt: 763.997
InChI Key: YBDWGEQMGDODTM-AREDZEPOSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pressure .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound. X-ray crystallography may also be used for solid compounds .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the reagents and conditions of the reaction, as well as the products formed .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility in various solvents, and specific rotation. Chemical properties might include acidity or basicity, reactivity with common reagents, etc .

Safety And Hazards

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properties

IUPAC Name

[(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H66NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-35-44(47)53-43(39-52-54(48,49)51-37-36-46(2,3)4)38-50-45(40-29-22-19-23-30-40,41-31-24-20-25-32-41)42-33-26-21-27-34-42/h12-13,19-27,29-34,43H,5-11,14-18,28,35-39H2,1-4H3/b13-12-/t43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDWGEQMGDODTM-AREDZEPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H66NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20741867
Record name (2R)-2-{[(9Z)-Octadec-9-enoyl]oxy}-3-(triphenylmethoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt

CAS RN

103634-10-2
Record name (2R)-2-{[(9Z)-Octadec-9-enoyl]oxy}-3-(triphenylmethoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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